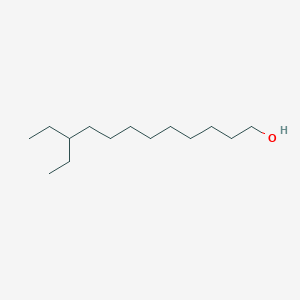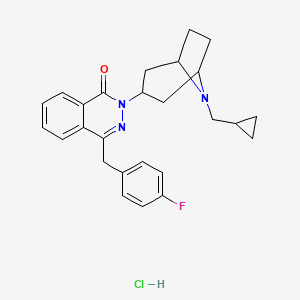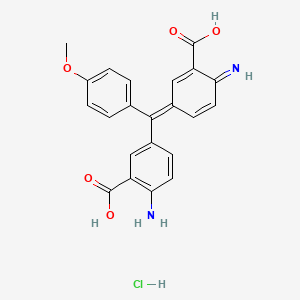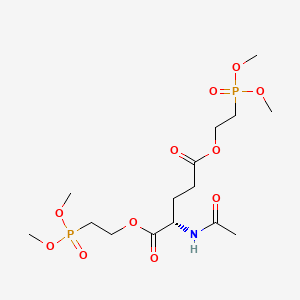
10-Ethyl-1-dodecanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ethyl-1-dodecanol is an organic compound with the molecular formula C14H30O. It is a fatty alcohol, characterized by a long hydrocarbon chain with an ethyl group attached to the tenth carbon and a hydroxyl group at the first carbon. This compound is typically used in various industrial applications due to its surfactant properties.
準備方法
Synthetic Routes and Reaction Conditions: 10-Ethyl-1-dodecanol can be synthesized through several methods. One common approach involves the hydrogenation of the corresponding fatty acid or ester. This process typically requires a catalyst, such as palladium or nickel, and is conducted under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via the Ziegler process. This method involves the oligomerization of ethylene using triethylaluminum, followed by oxidation and hydrolysis to yield the desired alcohol. The process is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 10-Ethyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products:
Oxidation: 10-Ethyl-1-dodecanal (aldehyde) or 10-Ethyl-1-dodecanoic acid (carboxylic acid).
Reduction: 10-Ethyl-dodecane (hydrocarbon).
Substitution: 10-Ethyl-1-dodecyl chloride or bromide (halides).
科学的研究の応用
10-Ethyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
作用機序
The mechanism of action of 10-Ethyl-1-dodecanol is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
類似化合物との比較
1-Dodecanol: Similar in structure but lacks the ethyl group at the tenth carbon.
10-Ethyl-1-undecanol: Similar but has one less carbon in the hydrocarbon chain.
10-Ethyl-1-tetradecanol: Similar but has two additional carbons in the hydrocarbon chain.
Uniqueness: 10-Ethyl-1-dodecanol is unique due to the presence of the ethyl group at the tenth carbon, which imparts distinct physical and chemical properties. This structural feature influences its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
856361-55-2 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC名 |
10-ethyldodecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-14(4-2)12-10-8-6-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 |
InChIキー |
HRKPLDTVRCQFLV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)




